![molecular formula C19H27N5O2 B2453230 8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887460-48-2](/img/structure/B2453230.png)
8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclohexyl group, which is a cyclic hydrocarbon group consisting of six carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the imidazole ring and the cyclohexyl group. The imidazole ring is a five-membered ring with two nitrogen atoms , while the cyclohexyl group is a six-membered ring of carbon atoms .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A significant aspect of research on this compound involves its synthesis and evaluation for potential antidepressant and anxiolytic activities. Studies have shown that derivatives of this compound exhibit strong binding affinity to serotonin receptors (5-HT1A and 5-HT7) and possess phosphodiesterase inhibitor activity. These properties are crucial for their potential role in treating depression and anxiety disorders (Zagórska et al., 2016).
Receptor Affinity and Enzyme Activity
Further research into the compound's receptor affinity and enzyme activity has been undertaken. Studies have delved into the structure-activity relationships, highlighting the importance of specific structural features for receptor and enzyme activity. This research contributes to the understanding of the compound's potential pharmacological applications (Zagórska et al., 2016).
Molecular Modeling and Drug Design
Molecular modeling studies of this compound and its derivatives have provided insights into their binding modes and interactions with receptors. This research is pivotal in designing new compounds with improved efficacy and selectivity for certain receptors, particularly in the context of developing new antidepressants and anxiolytics (Zagórska et al., 2015).
Metabolic Stability and Cell Permeability
Investigations into the metabolic stability and cell permeability of derivatives of this compound have been conducted. These studies are important for determining the compound's pharmacokinetic properties, which are crucial for its effectiveness and safety as a potential drug (Zagórska et al., 2018).
Safety Profile and Antidepressant Properties
Recent research has also focused on evaluating the safety profile and antidepressant properties of specific derivatives. Understanding the safety and efficacy of these compounds is critical for their potential use in clinical settings (Partyka et al., 2020).
properties
IUPAC Name |
6-cyclohexyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-5-11-22-17(25)15-16(21(4)19(22)26)20-18-23(12(2)13(3)24(15)18)14-9-7-6-8-10-14/h14H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBICTYOWYYMFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCCC4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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